alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate
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Overview
Description
Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate typically involves multiple steps, starting with the preparation of the aromatic and aliphatic precursors. The key steps include:
Formation of the aromatic core: This involves the chlorination of a benzene derivative to introduce the chloro group.
Introduction of the aliphatic side chain: This step involves the reaction of the chlorinated aromatic compound with an aliphatic amine, such as bis(2-methylpropyl)amine, under controlled conditions to form the desired amide linkage.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylpropyl)amine derivatives: These compounds share the aliphatic amine component and have similar reactivity.
Chloro-substituted aromatic compounds: These compounds have similar aromatic cores and can undergo similar substitution reactions.
Uniqueness
Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanamide hydrate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides distinct properties that are not found in other similar compounds.
Properties
CAS No. |
124500-19-2 |
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Molecular Formula |
C19H31ClN2O2 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-[[bis(2-methylpropyl)amino]methyl]-4-(4-chlorophenyl)-4-hydroxybutanamide |
InChI |
InChI=1S/C19H31ClN2O2/c1-13(2)10-22(11-14(3)4)12-16(19(21)24)9-18(23)15-5-7-17(20)8-6-15/h5-8,13-14,16,18,23H,9-12H2,1-4H3,(H2,21,24) |
InChI Key |
HYBBRDJFFAKLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CC(C1=CC=C(C=C1)Cl)O)C(=O)N |
Origin of Product |
United States |
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